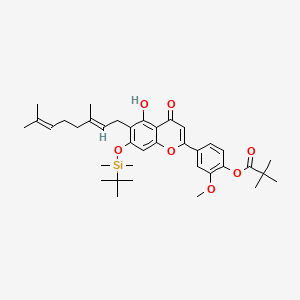
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a naturally occurring flavonoid found in Cannabis sativa. This compound is known for its potential anti-inflammatory properties and is often used in research related to pain and inflammation. The addition of the tert-Butyldimethylsilyl and pivalate groups enhances its stability and bioavailability, making it a valuable compound for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate typically involves multiple steps, starting from Cannflavin A. The process includes the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride and the esterification of carboxyl groups with pivalic anhydride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-Butyldimethylsilyl and pivalate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-Butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate involves the inhibition of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid with similar anti-inflammatory effects.
Cannflavin C: A less studied flavonoid with potential therapeutic benefits.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate stands out due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The addition of the tert-Butyldimethylsilyl and pivalate groups not only improves its pharmacokinetic properties but also makes it a more versatile compound for various research applications.
Propiedades
Fórmula molecular |
C37H50O7Si |
|---|---|
Peso molecular |
634.9 g/mol |
Nombre IUPAC |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-30(44-45(11,12)37(7,8)9)22-32-33(34(26)39)27(38)21-29(42-32)25-17-19-28(31(20-25)41-10)43-35(40)36(4,5)6/h14,16-17,19-22,39H,13,15,18H2,1-12H3/b24-16+ |
Clave InChI |
DISUKRUYKWQEST-LFVJCYFKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


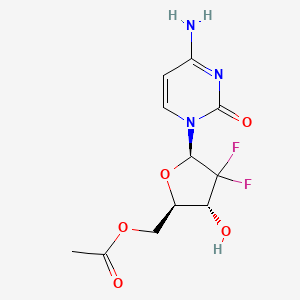
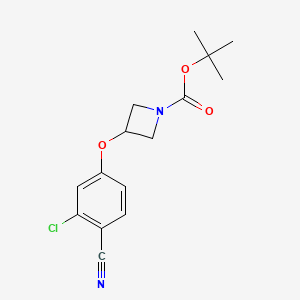
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
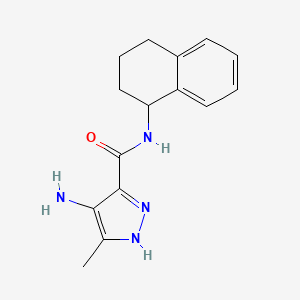
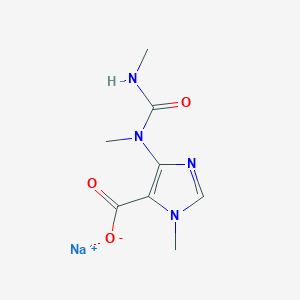
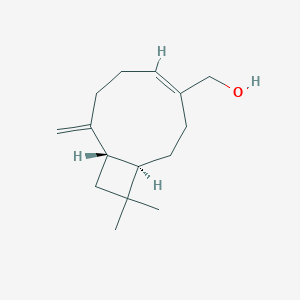
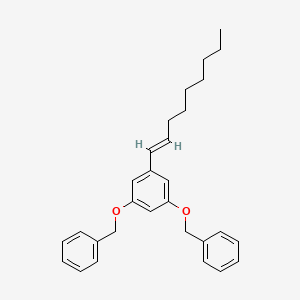
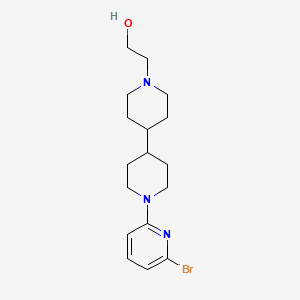
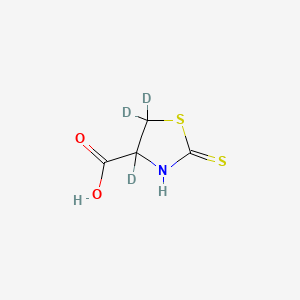
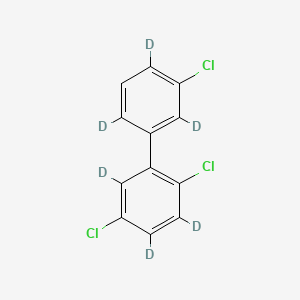
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
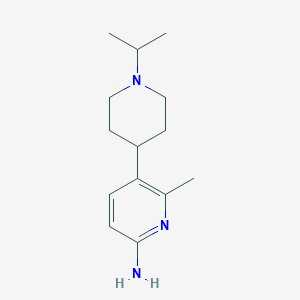
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

